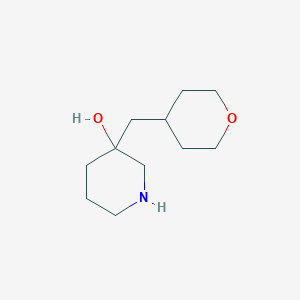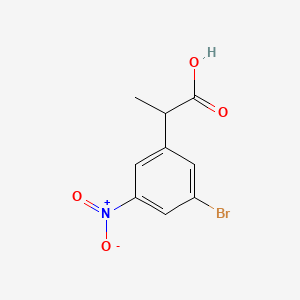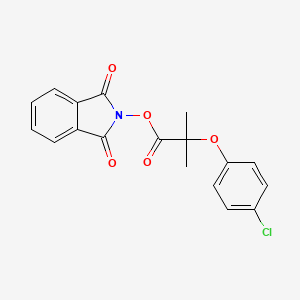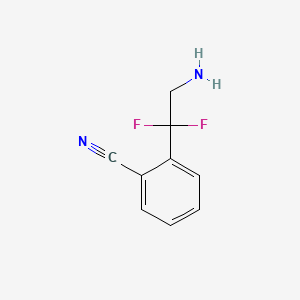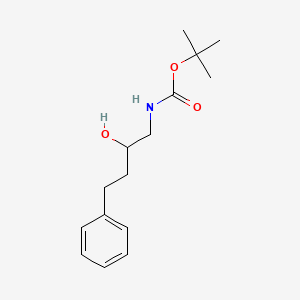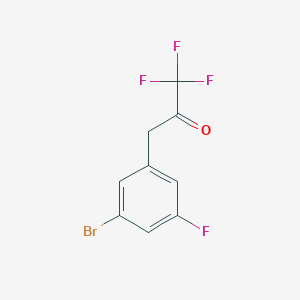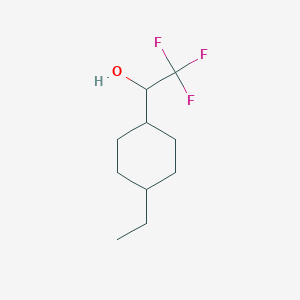
1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a cyclohexane ring substituted with an ethyl group and a trifluoroethanol moiety
準備方法
The synthesis of 1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylcyclohexanone and trifluoroacetaldehyde.
Reaction Conditions: The reaction conditions often involve the use of a reducing agent, such as sodium borohydride, to facilitate the reduction of the carbonyl group in 4-ethylcyclohexanone to form the corresponding alcohol.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding ketone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield different alcohol derivatives.
Substitution: The trifluoroethanol moiety can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form ethers.
科学的研究の応用
1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity and function.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes and responses.
類似化合物との比較
1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:
4-Ethylcyclohexanol: This compound lacks the trifluoroethanol moiety, resulting in different chemical and physical properties.
2,2,2-Trifluoroethanol: While it shares the trifluoroethanol group, it does not have the cyclohexane ring, leading to distinct reactivity and applications.
Cyclohexanol: This compound is structurally simpler and does not contain the ethyl or trifluoroethanol substituents, making it less versatile in certain applications.
特性
分子式 |
C10H17F3O |
|---|---|
分子量 |
210.24 g/mol |
IUPAC名 |
1-(4-ethylcyclohexyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H17F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h7-9,14H,2-6H2,1H3 |
InChIキー |
YRXZQHOITQARAE-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B13586094.png)

